molecular formula C9H10BrNO2 B14768419 Isopropyl 2-bromonicotinate

Isopropyl 2-bromonicotinate

Cat. No.: B14768419
M. Wt: 244.08 g/mol
InChI Key: LBCQXFQRYUJZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-bromonicotinate is a chemical compound with the molecular formula C9H10BrNO2 and a molar mass of 244.09 g/mol It is an ester derivative of 2-bromonicotinic acid, where the carboxyl group is esterified with isopropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 2-bromonicotinate can be synthesized through the esterification of 2-bromonicotinic acid with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and advanced separation techniques, such as distillation or crystallization, are employed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-bromonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed:

Scientific Research Applications

Isopropyl 2-bromonicotinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of isopropyl 2-bromonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary based on the specific biological context and the nature of the substituents on the nicotinate moiety .

Comparison with Similar Compounds

  • Ethyl 2-bromonicotinate
  • Methyl 2-bromonicotinate
  • Propyl 2-bromonicotinate

Comparison: Isopropyl 2-bromonicotinate is unique due to its isopropyl ester group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to ethyl or methyl esters, the isopropyl group may provide different steric and electronic effects, potentially leading to variations in biological activity and synthetic utility .

Properties

IUPAC Name

propan-2-yl 2-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(2)13-9(12)7-4-3-5-11-8(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCQXFQRYUJZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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